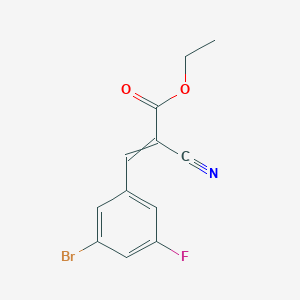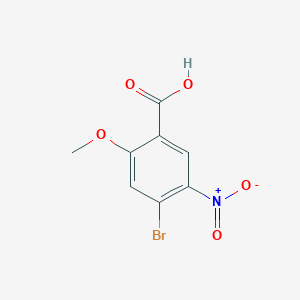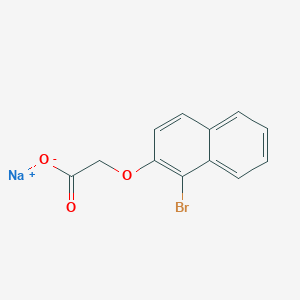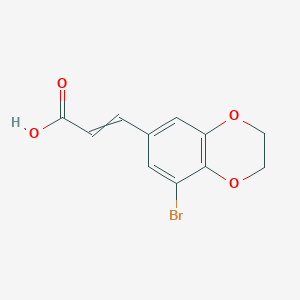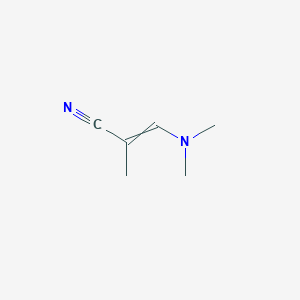![molecular formula C29H29BrF6N2O2 B11822154 (R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-[(1R,2R,4R,5S)-1-[[3,5-ビス(トリフルオロメチル)フェニル]メチル]-5-エテニル-1-アゾニアビシクロ[2.2.2]オクタン-2-イル]-(6-メトキシキノリン-4-イル)メタノール;臭化物は、ビシクロオクタン環、キノリン部分、およびトリフルオロメチル置換フェニル基を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(R)-[(1R,2R,4R,5S)-1-[[3,5-ビス(トリフルオロメチル)フェニル]メチル]-5-エテニル-1-アゾニアビシクロ[2.2.2]オクタン-2-イル]-(6-メトキシキノリン-4-イル)メタノール;臭化物の合成には、ビシクロオクタン環とキノリン部分の調製から始まる、複数のステップが含まれます。重要なステップには以下が含まれます。
ビシクロオクタン環の形成: これは、適切なジエンとジエノフィルのジールス・アルダー反応によって達成できます。その後、官能基の修飾により、アゾニアビシクロ構造が導入されます。
キノリン部分の導入: キノリン環は、アニリン、グリセロール、酸化剤を触媒の存在下で縮合させる、スクラウプ合成によって合成できます。
2つの断片のカップリング: ビシクロオクタンとキノリンの断片は、メチレンブリッジなどの適切なリンカーを使用して、塩基性条件下でカップリングされます。
トリフルオロメチル置換フェニル基の導入: このステップでは、フリーデル・クラフツアルキル化反応を使用して、トリフルオロメチル置換フェニル基をビシクロオクタン環に結合させます。
工業生産方法
この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために、合成経路を最適化する必要があります。これには、ジールス・アルダー反応やフリーデル・クラフツアルキル化などの重要なステップに連続フローリアクターを使用することが含まれ、効率性とスケーラビリティが向上します。
化学反応の分析
反応の種類
酸化: この化合物は、特にキノリン環上のメトキシ基で酸化反応を起こすことができ、キノン誘導体の形成につながります。
還元: 還元反応は、アゾニアビシクロ構造を標的にすることができ、より飽和したビシクロ系への変換が可能です。
置換: トリフルオロメチル置換フェニル基は、求電子置換芳香族反応を受けることができ、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: 求電子置換芳香族反応は、硫酸 (H2SO4) や塩化アルミニウム (AlCl3) などの試薬によって促進できます。
主要な生成物
酸化: キノン誘導体。
還元: 飽和ビシクロ系。
置換: トリフルオロメチル置換フェニル基の様々な官能基化誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応経路を探求し、新しい合成方法を開発することができます。
生物学
生物学的研究では、この化合物のファーマコフォアとしての可能性を調査できます。その構造的特徴は、特定の生物学的標的に相互作用する可能性を示唆しており、創薬と開発の候補となります。
医学
医学では、この化合物の治療的可能性を調べることができます。生物学的標的に相互作用する能力により、癌や感染症を含む様々な疾患の新しい薬物の開発につながる可能性があります。
産業
産業では、この化合物のユニークな特性は、特定の望ましい特性を持つポリマーやコーティングなどの新しい材料の開発に利用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore can be investigated. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, the compound’s unique properties could be utilized in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用機序
(R)-[(1R,2R,4R,5S)-1-[[3,5-ビス(トリフルオロメチル)フェニル]メチル]-5-エテニル-1-アゾニアビシクロ[2.2.2]オクタン-2-イル]-(6-メトキシキノリン-4-イル)メタノール;臭化物の作用機序は、特定の分子標的との相互作用に関係しています。この化合物の構造により、特定の酵素や受容体に結合し、その活性を調節できます。関与する正確な経路は、化合物が使用される特定の生物学的状況によって異なります。
類似化合物との比較
類似化合物
- (R)-[(1R,2R,4R,5S)-1-[[3,5-ビス(トリフルオロメチル)フェニル]メチル]-5-エテニル-1-アゾニアビシクロ[2.2.2]オクタン-2-イル]-(6-メトキシキノリン-4-イル)メタノール;塩化物
- (R)-[(1R,2R,4R,5S)-1-[[3,5-ビス(トリフルオロメチル)フェニル]メチル]-5-エテニル-1-アゾニアビシクロ[2.2.2]オクタン-2-イル]-(6-メトキシキノリン-4-イル)メタノール;ヨウ化物
ユニークさ
(R)-[(1R,2R,4R,5S)-1-[[3,5-ビス(トリフルオロメチル)フェニル]メチル]-5-エテニル-1-アゾニアビシクロ[2.2.2]オクタン-2-イル]-(6-メトキシキノリン-4-イル)メタノール;臭化物のユニークさは、トリフルオロメチル置換フェニル基、キノリン部分、およびアゾニアビシクロ構造を含む、その特定の構造的特徴の組み合わせにあります。これらの特徴により、類似の化合物とは異なる、ユニークな化学的および生物学的特性が与えられます。
特性
分子式 |
C29H29BrF6N2O2 |
|---|---|
分子量 |
631.4 g/mol |
IUPAC名 |
(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C29H29F6N2O2.BrH/c1-3-18-16-37(15-17-10-20(28(30,31)32)13-21(11-17)29(33,34)35)9-7-19(18)12-26(37)27(38)23-6-8-36-25-5-4-22(39-2)14-24(23)25;/h3-6,8,10-11,13-14,18-19,26-27,38H,1,7,9,12,15-16H2,2H3;1H/q+1;/p-1/t18-,19-,26-,27-,37+;/m1./s1 |
InChIキー |
CEPBZHWOOPGNNH-BCNMJRJISA-M |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@H]4CC[N@@+]3(C[C@H]4C=C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O.[Br-] |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


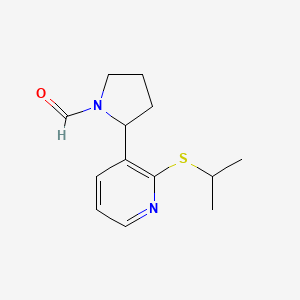
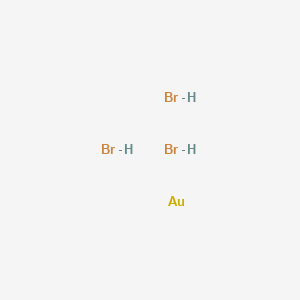

![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

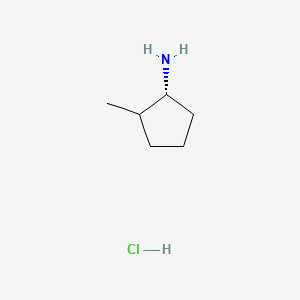
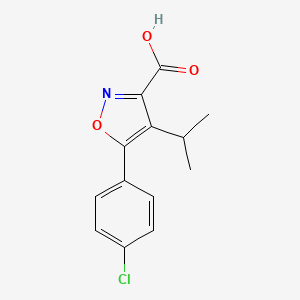
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
